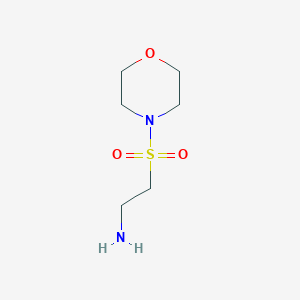

2-(Morpholine-4-sulfonyl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of morpholine derivatives, including compounds like 2-(Morpholine-4-sulfonyl)ethan-1-amine, often involves the use of sulfinamides as amine protecting groups. In a study, 1,2-amino alcohols were converted into morpholines using a double sulfinylation/hydrolysis strategy (Fritz et al., 2011). Another approach for the synthesis of morpholines utilizes β-heteroatom amino compounds and vinyl sulfonium salts, highlighting a method to achieve high yields while minimizing side reactions (Yar et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like 2-(Morpholine-4-sulfonyl)ethan-1-amine is significant due to the presence of the morpholine ring. This structure is crucial in determining the compound's chemical reactivity and physical properties. An X-ray crystal structure and Hirshfeld analysis of related morpholine moieties provide insights into their molecular geometry, symmetry, and electronic aspects (Al-Majid et al., 2020).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, indicative of their versatility in organic synthesis. For instance, the reaction of 1,2-Naphthoquinone-4-sulfonate with aliphatic amines, including morpholine, leads to the formation of colored products, showcasing the reactivity of the morpholine group (Asahi et al., 1984). Additionally, morpholines can be synthesized from aziridines in a metal-free one-pot strategy, further illustrating their chemical flexibility (Sun et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Sulfinamides, closely related to 2-(Morpholine-4-sulfonyl)ethan-1-amine, have been identified as highly effective amine protecting groups. They facilitate the conversion of amino alcohols into morpholines, showcasing their potential in the synthesis of complex organic compounds, including pharmaceuticals like the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).

Environmental and Analytical Applications

The breakdown of ozone and formation of hydrogen peroxide in aqueous solutions containing amine buffers, such as 2-(N-morpholino)ethane-sulfonic acid, demonstrates the chemical's reactivity and potential environmental implications (Heath, 1979). This finding is essential for understanding the environmental fate of this chemical and its interactions with atmospheric constituents.

Applications in Organic Synthesis

Unexpected reactions involving 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide in the presence of morpholin-4-amine reveal new pathways for synthesizing benzo[b]thiophene 1,1-dioxides. This highlights the versatility of morpholine derivatives in facilitating novel organic reactions (Luo et al., 2015).

Novel Synthetic Routes and Pharmacological Potentials

The synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) using secondary amines, including morpholine derivatives, presents innovative synthetic routes for producing compounds with potential pharmacological applications (Katritzky et al., 2007).

Modulation of Amine Basicity

Research on the remote modulation of amine basicity by phenylsulfone and phenylthio groups explores the electronic effects of sulfone groups on nearby functional groups. This study has implications for the design of molecules with specific electronic properties for use in medicinal chemistry (Martin et al., 2007).

Propiedades

IUPAC Name |

2-morpholin-4-ylsulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINANNBISYKCNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587967 |

Source

|

| Record name | 2-(Morpholine-4-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholine-4-sulfonyl)ethan-1-amine | |

CAS RN |

173336-66-8 |

Source

|

| Record name | 2-(Morpholine-4-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)

![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)

![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)